molecular formula C8H8ClF3N2O2 B8440564 ethyl 5-chloro-3-(trifluoromethyl)-1H-pyrazole-1-acetate

ethyl 5-chloro-3-(trifluoromethyl)-1H-pyrazole-1-acetate

Cat. No.: B8440564
M. Wt: 256.61 g/mol
InChI Key: FKDLPXFNEYFAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-3-(trifluoromethyl)-1H-pyrazole-1-acetate is a useful research compound. Its molecular formula is C8H8ClF3N2O2 and its molecular weight is 256.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClF3N2O2

Molecular Weight

256.61 g/mol

IUPAC Name

ethyl 2-[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C8H8ClF3N2O2/c1-2-16-7(15)4-14-6(9)3-5(13-14)8(10,11)12/h3H,2,4H2,1H3

InChI Key

FKDLPXFNEYFAIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of ethyl hydrazinoacetate hydrochloride (2.8 g, 18.1 mmol) and triethylamine (9.2 g, 91 mmol) in a solution of ethanol (20 mL) and N,N-dimethylformamide (1 mL), a solution of crude 4,4-dichloro-1,1,1-trifluoro-3-buten-2-one in dichloromethane (20 mL) was added dropwise while keeping the temperature of the reaction mixture below 10° C. After stirring a further 2 h at below 10° C., the reaction mixture was concentrated under reduced pressure. The residue was diluted with diethyl ether, and the mixture was filtered. The resulting filtrate was concentrated to give 4.34 g of the title compound as a solid. This compound was of sufficient purity to use in subsequent reactions.
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2.8 g
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9.2 g
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20 mL
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1 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 5-chloro-3-(trifluoromethyl)-1H-pyrazole (i.e. the product of Example 10, Step C) (2.1 g, 12.3 mmol) and potassium carbonate (3.6 g, 26.0 mmol) in 20 mL of N,N-dimethylformamide was added ethyl bromoacetate (2.1 mL, 18.8 mmol), and the resulting mixture was stirred at room temperature for 12 h. The resulting mixture was diluted with ethyl acetate, washed with water, and dried (MgSO4). The reaction mixture was concentrated in vacuo and further purified by medium-pressure liquid chromatography using 0-50% of ethyl acetate in hexanes as eluant to give 940 mg of the title compound as an oil.
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3.6 g
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20 mL
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2.1 mL
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